5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H18ClN3O5 and its molecular weight is 403.82. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Configurations
Structural Insights and Spectroscopic Analysis : A study focused on the structural configuration and absolute configuration of derivatives similar to 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide. It explored how changes in the molecule's structure, such as introducing -[CH2]n- groups and replacing methoxy with hydroxy groups, affect its planarity and 3D structural configurations. Spectroscopic analyses, including infrared and ultraviolet-visible spectroscopy, coupled with molecular modeling, were employed to elucidate these structures, suggesting implications for medicinal applications due to the compounds' interaction capabilities with surrounding molecules (Galal et al., 2018).
Pharmacological Applications
Anticonvulsant and Benzodiazepine Agonist Potential : Research into 4-thiazolidinone derivatives, structurally related to the compound , demonstrated significant anticonvulsant activity and potential as benzodiazepine agonists. These compounds were synthesized and evaluated for their anticonvulsant effects in various tests, with some showing considerable activity. This suggests their possible application in designing new therapeutic agents for treating convulsive disorders (Faizi et al., 2017).
Chemical Synthesis and Modification
Novel Synthesis Approaches : A study presented a novel method for synthesizing this compound derivatives, which could be significant for pharmaceutical manufacturing. It involved a series of steps including reduction, acylation, and amidine formation, aiming at improving yield and scalability for potential drug development (Li et al., 2015).
Molecular Design and Docking Studies
Antidiabetic Agent Development : Another research effort synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluated their antidiabetic properties through in vitro studies and molecular docking. The study identified compounds with potent inhibitory activity against α-glucosidase enzymes, suggesting a pathway for developing new antidiabetic medications (Thakral et al., 2020).
Insights on Molecular Interactions
Crystal Engineering with Hydrogen and Halogen Bonds : Explorations into the crystal engineering aspects of molecules related to this compound revealed the potential for designing new materials. The study highlighted how specific interactions, such as hydrogen bonds and halogen bonds, can be utilized for crystal design, offering insights into the solid-state chemistry of these compounds (Saha et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its target, leading to changes in the target’s function or structure .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
The effects of a compound’s action can range from changes in cellular function to alterations in molecular pathways .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and how effectively it interacts with its targets .
Properties
IUPAC Name |
5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-11-13(6-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFOCZBYZUXDKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.